5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Catalog No.
S16159533
CAS No.
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopenta...

Product Name

5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid

IUPAC Name

5-(3-hydroxyanilino)-3,3-dimethyl-5-oxopentanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,8-12(17)18)7-11(16)14-9-4-3-5-10(15)6-9/h3-6,15H,7-8H2,1-2H3,(H,14,16)(H,17,18)

InChI Key

BQNKTOQJEAHXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=CC(=CC=C1)O)CC(=O)O

5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid is an organic compound characterized by its unique structure, which includes a 3-hydroxyphenyl group attached to an amino group, and a pentanoic acid backbone featuring two methyl groups and a keto functional group. This compound has the molecular formula C13H17N1O4C_{13}H_{17}N_{1}O_{4} and a molecular weight of 251.28 g/mol. Its structure can be visualized as follows:

Involving 5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid indicates its potential to undergo various transformations typical of amino acids and carboxylic acids. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amide formation: Interacting with carboxylic acids or their derivatives to produce amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are essential for understanding its reactivity in synthetic organic chemistry.

  • Antioxidant activity: Due to the presence of phenolic groups.
  • Anti-inflammatory effects: Potentially through modulation of inflammatory pathways.
  • Antimicrobial properties: Similar compounds have shown efficacy against various pathogens.

Further studies are required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Synthesis of 5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid can be achieved through several methods:

  • Ugi Reaction: A multicomponent reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid.
  • Amino Acid Coupling: Utilizing coupling reagents to link amino acids or their derivatives.
  • Condensation Reactions: Combining ketones or aldehydes with amines in the presence of acid catalysts.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid are varied and can include:

  • Pharmaceuticals: As a potential lead compound for drug development due to its biological activities.
  • Biochemical research: Serving as a probe in studies investigating amino acid metabolism or enzyme interactions.
  • Material science: Exploring its use in creating novel materials with specific properties.

Interaction studies involving 5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid focus on its binding affinities with various biological targets. Preliminary findings suggest potential interactions with:

  • Enzymes: Such as those involved in metabolic pathways.
  • Receptors: That mediate cellular responses to stimuli.

Understanding these interactions will be crucial for future therapeutic applications.

Several compounds share structural similarities with 5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-(Dimethylamino)-3,3-dimethyl-5-oxopentanoic acidContains dimethylamino groupEnhanced solubility in polar solvents
2-Amino-4-(4-hydroxyphenyl)butanoic acidFeatures a hydroxyphenyl groupKnown for neuroprotective effects
4-Amino-N-(2-hydroxyethyl)benzenesulfonamideContains sulfonamide moietyExhibits antibacterial properties

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 5-((3-Hydroxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid, particularly its specific functional groups that may confer distinct biological activities.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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